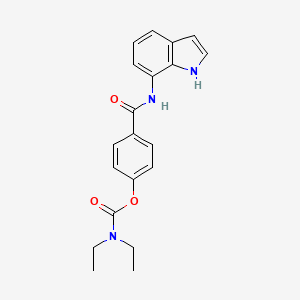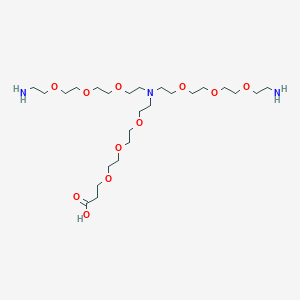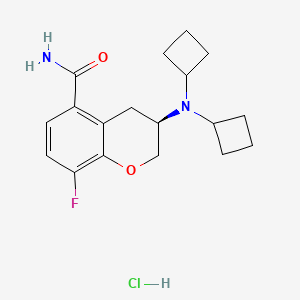
N-Boc-N-bis(PEG4-azide)
Übersicht
Beschreibung
“N-Boc-N-bis(PEG4-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
“N-Boc-N-bis(PEG4-azide)” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of “N-Boc-N-bis(PEG4-azide)” is C25H49N7O10 . It has a molecular weight of 607.7 g/mol . It contains a Boc-protected amine and Azide as functional groups .Chemical Reactions Analysis
The azide groups in “N-Boc-N-bis(PEG4-azide)” enable PEGylation via Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG4-azide)” has a molecular weight of 607.70 and a molecular formula of C25H49N7O10 . It is stored at -20°C . The product is for research use only .Wissenschaftliche Forschungsanwendungen
PEGylation via Click Chemistry
“N-Boc-N-bis(PEG4-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
Deprotection by Acidic Conditions
The Boc protected amino group in “N-Boc-N-bis(PEG4-azide)” can be deprotected by acidic conditions . This property can be utilized in various chemical reactions where the protection of the amino group is required initially and then removed under controlled conditions .
PROTAC Linker
“N-Boc-N-bis(PEG4-azide)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Click Chemistry Reagent
“N-Boc-N-bis(PEG4-azide)” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property makes it a valuable tool in the field of bioconjugation, particularly in the creation of complex topologies .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
“N-Boc-N-bis(PEG4-azide)” can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry and is a powerful tool for modifying biomolecules in a selective and biocompatible manner .
Drug Delivery
“N-Boc-N-bis(PEG4-azide)” can be used in drug delivery systems . The PEGylation process can enhance the solubility and stability of therapeutic agents, reduce immunogenicity, and modify the pharmacokinetics and biodistribution, which can lead to improved therapeutic outcomes .
Wirkmechanismus
Safety and Hazards
“N-Boc-N-bis(PEG4-azide)” should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Zukünftige Richtungen
“N-Boc-N-bis(PEG4-azide)” is a promising compound in the field of drug delivery due to its ability to undergo PEGylation via Click Chemistry . It can be used in the synthesis of a series of PROTACs , which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This opens up new avenues for targeted therapy drugs .
Eigenschaften
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTMSYUZSFHWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104755 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-bis(PEG4-azide) | |
CAS RN |
2055041-25-1 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















